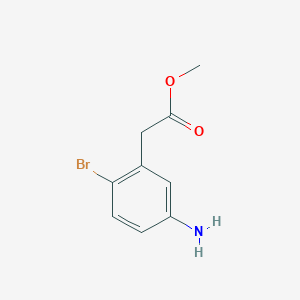
(R)-2-Amino-2-(5-methylfuran-2-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-Amino-2-(5-methyl(2-furyl))ethan-1-ol is an organic compound that features a furan ring substituted with an amino group and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-2-(5-methyl(2-furyl))ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 5-methylfurfural with ammonia and hydrogen in the presence of a catalyst to form the corresponding amino alcohol. The reaction conditions typically include moderate temperatures and pressures to ensure high yield and purity.
Industrial Production Methods
Industrial production of (2R)-2-Amino-2-(5-methyl(2-furyl))ethan-1-ol often involves the use of continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. Catalysts such as palladium or platinum on carbon are commonly used to facilitate the hydrogenation step. The product is then purified through distillation or crystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-Amino-2-(5-methyl(2-furyl))ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The furan ring can be reduced to form a tetrahydrofuran derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-methyl-2-furancarboxaldehyde.
Reduction: Formation of 2-(5-methyl-2-tetrahydrofuryl)ethanol.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
(2R)-2-Amino-2-(5-methyl(2-furyl))ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and resins due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of (2R)-2-Amino-2-(5-methyl(2-furyl))ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The furan ring structure also contributes to its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(±)-1-(2-Furyl)ethanol: A furan derivative with similar structural features but lacks the amino group.
Furfuryl alcohol: Contains a furan ring with a hydroxymethyl group but does not have the amino functionality.
2-Furyl methyl ketone: Features a furan ring with a ketone group instead of an amino or hydroxyl group.
Uniqueness
(2R)-2-Amino-2-(5-methyl(2-furyl))ethan-1-ol is unique due to the presence of both amino and hydroxyl groups on the furan ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical modifications and applications in various fields.
Propriétés
Formule moléculaire |
C7H11NO2 |
|---|---|
Poids moléculaire |
141.17 g/mol |
Nom IUPAC |
(2R)-2-amino-2-(5-methylfuran-2-yl)ethanol |
InChI |
InChI=1S/C7H11NO2/c1-5-2-3-7(10-5)6(8)4-9/h2-3,6,9H,4,8H2,1H3/t6-/m1/s1 |
Clé InChI |
ODENOPAPQCXEKD-ZCFIWIBFSA-N |
SMILES isomérique |
CC1=CC=C(O1)[C@@H](CO)N |
SMILES canonique |
CC1=CC=C(O1)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


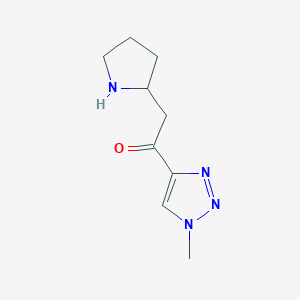



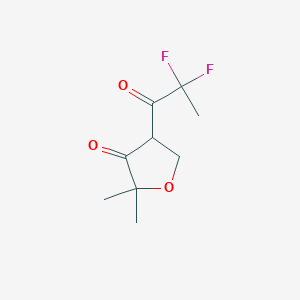



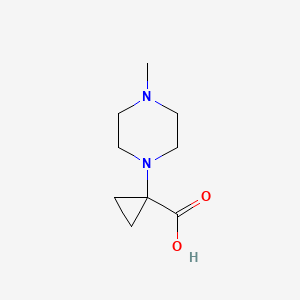
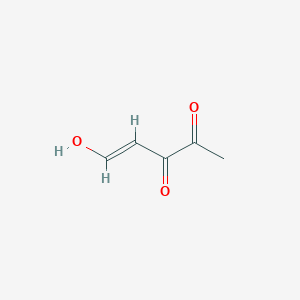
![3-[(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)chromenylium-5,7-diol;chloride](/img/structure/B13061774.png)
![3-Bromo-7-tert-butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13061777.png)
